D-Cysteine hydrochloride

描述

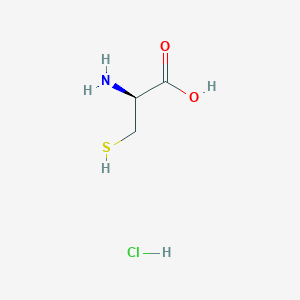

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-HSHFZTNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32443-99-5 |

Source

|

| Record name | D-Cysteine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32443-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32443-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

D-Cysteine hydrochloride is the hydrochloride salt of D-cysteine, a non-proteinogenic amino acid and the dextrorotatory enantiomer of L-cysteine. It serves as a crucial building block in pharmaceutical development, particularly in the synthesis of peptides and other complex molecules where specific stereochemistry is required. Its antioxidant properties, stemming from the thiol group, also make it a subject of interest in studies related to oxidative stress and cellular protection. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and logical workflows relevant to its application.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is provided for both the anhydrous and monohydrate forms where available, as the presence of water of crystallization affects properties such as molecular weight and melting point.

| Property | This compound (Anhydrous) | This compound (Monohydrate) | Citations |

| Chemical Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [1],[2],[3] |

| Molecular Weight | 157.62 g/mol | 175.64 g/mol | [1],[4],[3] |

| CAS Number | 32443-99-5 | 207121-46-8 | [1],[5] |

| Appearance | White to off-white crystalline powder or crystals | White to off-white crystalline powder or crystals | [2],[6],[5] |

| Melting Point | ~185 °C (with decomposition) | 184°C to 186°C | [2],[6],[4] |

| Boiling Point | 293.9 °C at 760 mmHg (Predicted) | Not applicable | [2] |

| Flash Point | 131.5 °C (Predicted) | Not applicable | [2] |

| pKa (of D-Cysteine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | [7] |

| Optical Rotation | -5.5° (c=5 in 5N HCl) | -3.5° to -7.0° (c=5 in 5N HCl); -6±1° (c=8 in 1N HCl) | [4],[5],[8] |

| Solubility | DMSO: 100 mg/mL (634.44 mM) (requires sonication) | Water: 4 mg/mL (33.01 mM) (for D-Cysteine, requires sonication/heating) | [1],[9],[10] |

| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months) | Room Temperature, store in a dry place. | [1],[8] |

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point is determined as a range and indicates the temperature at which the material transitions from a solid to a liquid phase. For crystalline solids like this compound, which may decompose, the rate of heating is critical.

-

Apparatus: Digital melting point apparatus with a heating block, thermometer, and magnifying lens for observation.

-

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

As this compound decomposes, the observation of charring or discoloration along with melting is noted.[2]

-

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical measure of purity and stereochemical identity for chiral molecules. It is measured using a polarimeter.

-

Apparatus: Polarimeter (typically using the sodium D-line at 589 nm), a sample cell of a fixed path length (e.g., 1 decimeter), and a calibrated temperature controller.

-

Procedure:

-

A solution of this compound is prepared at a precise concentration (c) in a specified solvent (e.g., 5 grams per 100 mL in 5N HCl, as specified in datasheets).[4],[5]

-

The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[11]

-

-

The sign of the rotation indicates the direction: (-) for levorotatory (counter-clockwise) and (+) for dextrorotatory (clockwise).[2]

-

Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development for formulation and bioavailability studies.

-

Apparatus: Stoppered flasks, an orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, DMSO, buffers). This ensures that a saturated solution is formed with undissolved solid remaining.[12]

-

The flask is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove all undissolved solids.

-

The concentration of the solute in the clear filtrate is then determined using a suitable, validated analytical method.[13]

-

The pH of the saturated solution should also be measured, as it significantly impacts the solubility of ionizable compounds.[12]

-

pKa Determination (Potentiometric Titration)

The pKa values correspond to the pH at which the ionizable groups of the amino acid (carboxyl and amino groups) are 50% protonated and 50% deprotonated.

-

Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a micro-burette for precise addition of the titrant.

-

Procedure:

-

A solution of this compound of known concentration (e.g., 0.1 M) is prepared in water.

-

The solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 1.5-2) to ensure all functional groups are fully protonated.,[9]

-

The solution is then titrated by adding small, precise increments of a strong base of known concentration (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH (y-axis) versus the equivalents of NaOH added (x-axis).

-

The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa₁), and the second corresponds to the pKa of the amino group (pKa₂).[1]

-

Purity and Identification Assays

-

Aqueous Acid-Base Titration: The purity (assay) of this compound can be determined by titrating its hydrochloride component. A known weight of the sample is dissolved in water and titrated with a standardized solution of sodium hydroxide (B78521) to a potentiometric endpoint. The amount of titrant consumed is used to calculate the purity.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum provides a molecular "fingerprint" and is used for identification. The sample is analyzed (e.g., as a KBr pellet or mineral oil mull) to obtain a spectrum. The positions and patterns of absorption bands, corresponding to the vibrations of specific functional groups (e.g., N-H, C=O, S-H, C-N), are compared to a reference spectrum of a known standard.[5]

Visualizing Chemical Relationships and Applications

The following diagrams, generated using the DOT language, illustrate the role of this compound in biochemical and synthetic contexts.

Caption: Relationship between D-Cysteine HCl, D-Cysteine, and D-Cystine.

References

- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of D-Cysteine Hydrochloride for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for synthesizing and purifying D-Cysteine hydrochloride, a critical component in peptide synthesis and pharmaceutical development.[1][2] The unique properties of D-amino acids, particularly their enhanced stability against enzymatic degradation, make D-Cysteine a valuable building block for creating more robust therapeutic peptides.[3] This document details established experimental protocols, summarizes key quantitative data, and outlines the workflows for producing high-purity this compound for research and development purposes.

Synthesis Strategies

The synthesis of this compound can be approached through several primary strategies. The most common methods involve the asymmetric transformation of the readily available L-Cysteine or the optical resolution of a racemic DL-Cysteine mixture. Enantioselective synthesis offers an alternative route, building the chiral center with a high degree of stereochemical control from the outset.

Asymmetric Transformation from L-Cysteine

A widely employed method involves the conversion of L-Cysteine into a thiazolidine (B150603) derivative, followed by an asymmetric transformation that epimerizes the chiral center to the desired D-configuration. This process is advantageous due to its use of inexpensive starting materials.[4][5] The key intermediate, D-2,2-dimethyl thiazolidine-4-carboxylic acid, is then hydrolyzed to yield D-Cysteine.

A typical workflow for this process is outlined below:

Optical Resolution of DL-Cysteine

Another common approach is the optical resolution of a racemic mixture of DL-Cysteine.[6][7] This method takes advantage of the different solubilities of the diastereomeric salts formed with a chiral resolving agent. Alternatively, preferential crystallization can be used, where a supersaturated solution of DL-Cysteine hydrochloride is seeded with crystals of the desired D-enantiomer, inducing its selective crystallization.[7]

Experimental Protocols

The following protocols are detailed examples based on established methodologies.[4][5] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Asymmetric Transformation

Step A: Preparation of D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate double salt

-

Combine L-Cysteine, acetone, and L-tartaric acid as raw materials.

-

In an acetone and acetate (B1210297) (or propionic acid) medium, introduce salicylic (B10762653) aldehyde as an asymmetric transforming agent.

-

Allow the reaction to proceed under reflux for approximately 20 hours.

-

Cool the mixture to 0°C and filter the resulting precipitate.

-

Wash the filter cake with acetone until colorless and dry to obtain the D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate double salt.

Step B: Preparation of D-Cysteine

-

Dissolve the double salt (e.g., 728g) in water (e.g., 4050ml).

-

Heat the solution to reflux for 1.5 hours.

-

Concentrate the reaction solution (to approx. 400ml).

-

Adjust the pH to 3.6 using triethylamine.

-

Add ethanol (B145695) (e.g., 2100ml) and stir for 10 minutes.

-

Cool the mixture to 20°C, filter the precipitate, and dry to obtain solid D-Cysteine.[4]

Step C: Formation of this compound Monohydrate

-

Add the prepared D-Cysteine (e.g., 405.2g) to a concentrated hydrochloric acid solution (e.g., 400ml).

-

Stir the reaction at 40°C for 30 minutes.

-

Allow the solution to stand and cool to approximately -5°C to precipitate the white crystals.

-

Filter the crystals, wash with ice-cold acetone, and dry to obtain this compound monohydrate.[5]

Protocol 2: Purification of this compound

High purity is essential for research applications. The crude product from the synthesis stage is typically purified by recrystallization.

-

Dissolution & Decolorization : Dissolve the crude this compound in a mixed solvent system, such as water and concentrated hydrochloric acid.[5] Add activated carbon (e.g., 25g) and stir for 10-15 minutes to remove colored impurities.[4][5]

-

Filtration : Filter the hot solution to remove the activated carbon.

-

Crystallization : Concentrate the filtrate by distillation under reduced pressure. Allow the solution to cool slowly, often to temperatures as low as -5°C, to induce crystallization of the purified product.[5]

-

Isolation and Drying : Collect the white crystals by filtration. Wash the crystals with a cold solvent, such as ice-cold acetone, to remove residual soluble impurities.[5] Dry the final product under vacuum.

Data Presentation: Synthesis and Purification Yields

The following table summarizes representative quantitative data from the described synthesis and purification processes.

| Parameter | Value | Reference |

| Synthesis Step | ||

| Starting Material | L-Cysteine | [4][5] |

| Intermediate | D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate | [4] |

| Final Product | D-Cysteine HCl Monohydrate | [4][5] |

| Yields & Purity | ||

| Overall Yield | 72.08% - 78.03% | [5] |

| Chemical Purity (Post-Purification) | > 99.19% | [4][5] |

| Optical Purity (Specific Rotation) | -5.5° to -7.0° | [5] |

Purification and Quality Control Workflow

Ensuring the chemical and enantiomeric purity of the final product is a critical step. A combination of purification and analytical techniques is required.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound monohydrate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102234244A - this compound monohydrate preparation method - Google Patents [patents.google.com]

- 6. JPS6055063B2 - Optical separation method of DL-cysteine - Google Patents [patents.google.com]

- 7. EP0090866A1 - Optical resolution process for DL-cysteine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of D-cysteine hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this compound is essential.

Chemical Structure and Properties

D-cysteine is the D-enantiomer of the proteinogenic amino acid cysteine. It is a non-essential amino acid characterized by the presence of a thiol (-SH) group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

The structure of this compound features a central chiral carbon atom (α-carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and a methylthiol group (-CH2SH). In the hydrochloride salt, the amino group is protonated (-NH3+) and is associated with a chloride ion (Cl-). It is often available as a monohydrate, where a water molecule is incorporated into the crystal structure.

Quantitative Data Summary

The key quantitative data for this compound and its monohydrate form are summarized in the table below for easy comparison.

| Property | This compound | This compound Monohydrate |

| Chemical Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S |

| Molecular Weight | 157.62 g/mol | 175.63 g/mol [1] |

| CAS Number | 32443-99-5[1] | 32443-99-5[1] |

| Appearance | White to off-white solid | White crystalline powder[1] |

| Melting Point | ~185 °C (decomposes) | Not explicitly available |

| Specific Rotation [α]D | -6.5° to -9.0° (c=5, 5M HCl) | -8.3° to -9.5° (c=8, 1N HCl) |

Stereochemistry of D-Cysteine

The stereochemistry of amino acids is fundamental to their biological function. D-cysteine, as the "D" isomer, is distinguished from its more common L-cysteine counterpart by the spatial arrangement of the functional groups around the chiral α-carbon.

Fischer Projections

Fischer projections are a two-dimensional representation of a three-dimensional chiral molecule. For amino acids, the convention places the carboxyl group at the top and the side chain (R-group) at the bottom. In the D configuration, the amino group is on the right, while in the L configuration, it is on the left.

Figure 1: Fischer Projections of D- and L-Cysteine.

Cahn-Ingold-Prelog (CIP) R/S System

The Cahn-Ingold-Prelog (CIP) system provides an unambiguous nomenclature for stereoisomers based on assigning priorities to the substituents around a chiral center. The priorities are assigned based on atomic number.

For most amino acids, the L-isomer corresponds to the S-configuration. However, cysteine is a notable exception. Due to the higher atomic number of sulfur in the side chain compared to the oxygen of the carboxyl group, the priority assignments for cysteine are different.

Priority Assignment for Cysteine:

-

-NH₂

-

-SH

-

-COOH

-

-H

Following the CIP rules, D-cysteine is assigned the (S)-configuration , and L-cysteine is the (R)-configuration.

Figure 2: Logical workflow for assigning R/S configuration to Cysteine.

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemical identity and purity of this compound is crucial in many applications, particularly in pharmaceuticals. The following are detailed methodologies for key experiments.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a fundamental technique for distinguishing between enantiomers.

Objective: To determine the specific rotation of this compound and confirm its stereochemical identity.

Materials:

-

This compound sample

-

5M Hydrochloric acid (HCl)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of this compound. Dissolve the sample in 5M HCl in a 10 mL volumetric flask and dilute to the mark with the same solvent. This creates a solution with a concentration (c) of approximately 5 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (5M HCl).

-

Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Expected Results: The specific rotation for this compound should fall within the range of -6.5° to -9.0° under these conditions. A positive value would indicate the presence of L-cysteine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method can be used to determine the enantiomeric purity of a this compound sample.

Objective: To separate and quantify D- and L-cysteine enantiomers in a sample.

Materials:

-

This compound sample

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase)

-

o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) for derivatization (optional, but improves detection)

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC T or a similar teicoplanin-based column)

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Sample Preparation and Derivatization:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffer).

-

For improved sensitivity and chromatographic performance, derivatization is recommended. A common method involves reacting the cysteine sample with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is effective for the separation of underivatized amino acids.

-

Mobile Phase: A typical mobile phase for underivatized cysteine on this type of column is a mixture of water, methanol, and a small amount of an acid (e.g., formic acid) to control ionization. For derivatized cysteine, a mobile phase of methanol/acetonitrile/water with ammonium formate and formic acid can be used.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection (e.g., at 230 nm for underivatized cysteine) or fluorescence detection for derivatized cysteine.

-

-

Injection and Analysis:

-

Inject the prepared sample onto the chiral HPLC column.

-

Record the chromatogram. The D- and L-cysteine enantiomers (or their derivatives) will elute at different retention times.

-

-

Quantification:

-

The enantiomeric purity can be determined by calculating the peak area of each enantiomer. The percentage of the D-enantiomer is calculated as: % D-cysteine = (Area of D-cysteine peak / (Area of D-cysteine peak + Area of L-cysteine peak)) × 100

-

Figure 3: Experimental workflow for chiral HPLC analysis of D-Cysteine.

Conclusion

A thorough understanding of the structure and stereochemistry of this compound is paramount for its effective use in research and development. The data and experimental protocols presented in this guide offer a solid foundation for scientists and professionals working with this important amino acid derivative. The distinct stereochemical properties of D-cysteine, particularly its relationship with the L-enantiomer and its unique (S)-configuration according to CIP rules, necessitate careful analytical characterization. The provided methodologies for polarimetry and chiral HPLC serve as practical tools for ensuring the stereochemical integrity and purity of this compound in various applications.

References

The Uncharted Territory of D-Cysteine Hydrochloride: A Technical Guide to its Biochemical Pathways and Therapeutic Potential

For Immediate Release

[City, State] – In the intricate landscape of cellular biochemistry, the non-proteinogenic amino acid D-cysteine (B559563) is emerging from the shadow of its well-studied L-isoform, revealing unique metabolic pathways with significant implications for neuroscience and drug development. This technical guide provides an in-depth exploration of the biochemical pathways involving D-cysteine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive resource on its metabolism, signaling roles, and therapeutic prospects.

D-cysteine, once considered a minor or even "unnatural" molecule in mammals, is now recognized as an important signaling molecule and a potent precursor for the gasotransmitter hydrogen sulfide (B99878) (H₂S).[1][2][3] Its hydrochloride form is a stable, water-soluble salt frequently used in experimental settings to investigate these roles. This whitepaper will dissect the enzymatic machinery responsible for D-cysteine metabolism, delineate its downstream signaling effects, and provide a foundation for future research and therapeutic innovation.

Core Metabolic Pathways of D-Cysteine

The central pathway for D-cysteine metabolism revolves around the production of hydrogen sulfide (H₂S), a signaling molecule with diverse physiological functions, including neuromodulation, vasorelaxation, and cytoprotection.[2][4][5][6] Unlike L-cysteine, which is metabolized by several enzymes, D-cysteine is a specific substrate for a distinct enzymatic cascade, primarily active in the cerebellum and kidneys.[1][4]

The key enzymes involved in the primary D-cysteine metabolic pathway are:

-

D-Amino Acid Oxidase (DAO): This peroxisomal flavoenzyme catalyzes the initial and rate-limiting step in D-cysteine metabolism.[2][4][7][8] It facilitates the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (B1229277) (3-MP), ammonia, and hydrogen peroxide.[7] Human DAO exhibits a particularly high catalytic efficiency for D-cysteine, suggesting its potential as a primary physiological substrate in certain tissues.[9][10]

-

3-Mercaptopyruvate Sulfurtransferase (3MST): Following its production by DAO, 3-MP is translocated to the mitochondria where it serves as a substrate for 3MST.[2][11] 3MST, a zinc-dependent enzyme, then catalyzes the transfer of the sulfur atom from 3-MP to a thiol-containing acceptor, ultimately releasing H₂S.[11] This reaction can be facilitated by endogenous reducing cofactors like thioredoxin (Trx) and dihydrolipoic acid (DHLA).[2][5][6]

It is noteworthy that this D-cysteine-dependent H₂S production pathway is distinct from the primary L-cysteine-dependent pathways, which utilize enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2][4][6] The D-cysteine pathway is optimal at a physiological pH of 7.4 and is independent of pyridoxal (B1214274) 5'-phosphate (PLP), a key cofactor in the L-cysteine pathways.[4][6]

A secondary, though less characterized, pathway involves the biosynthesis of D-cysteine from L-cysteine. This conversion is catalyzed by Serine Racemase (SR) , a PLP-dependent enzyme also responsible for generating D-serine, a co-agonist of NMDA receptors.[12][13][14] This finding suggests that endogenous levels of D-cysteine can be dynamically regulated within the mammalian brain.[13][14]

Signaling Pathways and Physiological Roles

The metabolic products of D-cysteine, particularly H₂S, are key mediators of its physiological effects. These effects span from neuromodulation to the regulation of cell proliferation and survival.

Hydrogen Sulfide-Mediated Signaling

H₂S generated from D-cysteine has been shown to exert its effects through several mechanisms:

-

Neuromodulation: H₂S can enhance the activity of N-methyl-D-aspartate (NMDA) receptors by reducing disulfide bonds within the receptor protein complex.[15] This potentiation of NMDA receptor function has implications for synaptic plasticity, learning, and memory.[6]

-

Cytoprotection: Administration of D-cysteine has been demonstrated to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney.[1][5] This protective effect is largely attributed to the antioxidant properties of H₂S, which can scavenge reactive oxygen species and enhance the synthesis of glutathione, a major intracellular antioxidant.[16][17]

-

Chaperone-Mediated Autophagy (CMA) Activation: Long-term treatment with D-cysteine has been shown to activate CMA in cerebellar Purkinje cells through the generation of H₂S and subsequent activation of the transcription factor Nrf2.[18] This suggests a role for D-cysteine in cellular quality control and neuroprotection in degenerative diseases.

Regulation of Neural Progenitor Cell Dynamics

Recent evidence has unveiled a role for D-cysteine in regulating the proliferation of neural progenitor cells (NPCs) that is independent of H₂S production.[13] D-cysteine has been found to inhibit NPC proliferation by modulating the Akt-FoxO signaling axis.[13] Specifically, D-cysteine inhibits the phosphorylation of Akt, leading to the activation of FoxO transcription factors, which in turn regulate the expression of genes involved in cell cycle arrest.[13] This pathway highlights a direct signaling role for D-cysteine itself in neurodevelopment.

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature regarding enzyme kinetics and the effects of D-cysteine.

| Enzyme | Substrate | Apparent Km (mM) | Reference |

| Human D-Amino Acid Oxidase | D-Cysteine | ~0.7 | [10] |

| Human D-Amino Acid Oxidase | D-Serine | - | [9] |

| Experimental Condition | D-Cysteine Effect | Fold Change/Concentration | Reference |

| H₂S Production in Mouse Cerebellum (vs. L-cysteine) | Greater H₂S-producing activity | 7-fold greater | [4] |

| H₂S Production in Mouse Kidney (vs. L-cysteine) | Greater H₂S-producing activity | 80-fold greater | [4] |

| NPC Proliferation Inhibition | Reduces proliferation of cultured mouse embryonic NPCs | ~50% reduction at 1 mM | [14] |

| Akt Phosphorylation Inhibition in NPCs | Dose-dependently inhibits growth factor-induced Akt phosphorylation | - | [13] |

| Protection against Oxidative Stress in Cerebellar Neurons | Protects against hydrogen peroxide-induced stress | - | [1] |

| Attenuation of Renal Ischemia-Reperfusion Injury | Reduces injury more effectively than L-cysteine | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature.

Measurement of H₂S Production from D-Cysteine

This protocol is adapted from studies investigating enzymatic H₂S production.

Materials:

-

Tissue homogenate (e.g., cerebellum or kidney)

-

This compound solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4)

-

3-Mercaptopyruvate (3-MP)

-

D-Amino Acid Oxidase (DAO)

-

3-Mercaptopyruvate Sulfurtransferase (3MST)

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

FeCl₃ solution (30 mM in 1.2 M HCl)

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenates in a suitable buffer on ice.

-

In a reaction tube, combine the tissue homogenate with the D-cysteine solution. For positive controls, use 3-MP with 3MST or D-cysteine with DAO and 3MST.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and trap the evolved H₂S by adding zinc acetate solution. This forms zinc sulfide.

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution, to the trapped sulfide. This initiates a colorimetric reaction that forms methylene (B1212753) blue.

-

Incubate in the dark for 15 minutes to allow for color development.

-

Measure the absorbance of the solution at 670 nm using a spectrophotometer.

-

Calculate the concentration of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of NaHS.

Neural Progenitor Cell (NPC) Proliferation Assay

This protocol is based on studies investigating the effect of D-cysteine on NPC dynamics.

Materials:

-

Cultured mouse embryonic neural progenitor cells (NPCs)

-

NPC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, growth factors)

-

This compound solution (sterile, various concentrations)

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Plate NPCs in multi-well plates and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

During the final hours of treatment (e.g., 2 hours), add BrdU to the culture medium to label proliferating cells.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells and treat with DNase to expose the BrdU epitope.

-

Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the cell nuclei with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells to determine the proliferation rate.

Visualizing the Pathways

The following diagrams illustrate the core biochemical pathways and logical relationships described in this guide.

Caption: Core metabolic pathway of D-Cysteine to H₂S.

Caption: Downstream signaling effects of H₂S from D-Cysteine.

Caption: D-Cysteine's regulation of NPC proliferation.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating novel biochemical pathways with profound physiological relevance. The DAO/3MST pathway for H₂S production offers a specific mechanism for targeted H₂S delivery, with therapeutic potential for conditions involving oxidative stress and neuronal damage. Furthermore, the discovery of an H₂S-independent signaling role for D-cysteine in regulating neural progenitor cell fate opens up new avenues for research in developmental neuroscience and regenerative medicine.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of this compound is essential for its translation into clinical applications.

-

Therapeutic Targeting: The development of specific inhibitors and activators for DAO and 3MST could provide precise control over D-cysteine-mediated H₂S production.

-

Endogenous Regulation: Further investigation into the regulation of serine racemase and its role in controlling endogenous D-cysteine levels will provide critical insights into the physiological modulation of these pathways.

References

- 1. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 7. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential | Semantic Scholar [semanticscholar.org]

- 17. Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Role of D-Cysteine Hydrochloride as a Glutathione Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress. Its synthesis is primarily rate-limited by the availability of L-cysteine (B1669680). D-cysteine (B559563), a stereoisomer of L-cysteine, is not a direct precursor for glutathione synthesis. However, emerging research indicates that D-cysteine hydrochloride can indirectly augment intracellular glutathione levels by promoting the uptake of L-cysteine. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a glutathione precursor, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, where it participates in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The de novo synthesis of glutathione is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the rate-limiting factor in this pathway.[1][3]

While L-cysteine is the natural substrate for glutathione synthesis, its stereoisomer, D-cysteine, has been investigated for its potential to modulate intracellular glutathione levels. D-cysteine itself cannot be directly incorporated into the glutathione molecule.[4] However, studies have shown that supplementation with D-cysteine can lead to an increase in intracellular L-cysteine, thereby indirectly boosting glutathione synthesis. This guide will explore the biochemical basis for this indirect action and provide a comprehensive overview of the current scientific understanding of this compound's role as a glutathione precursor.

Mechanism of Action

The primary mechanism by which D-cysteine supplementation leads to increased intracellular glutathione is through a thiol-disulfide exchange reaction in the extracellular environment. In cell culture media and in vivo, L-cysteine predominantly exists in its oxidized form, L-cystine (a disulfide dimer of two L-cysteine molecules).

D-cysteine can react with L-cystine, leading to the formation of a mixed disulfide of D-cysteine and L-cysteine and the release of a free L-cysteine molecule. This released L-cysteine can then be transported into the cell by neutral amino acid transporters. Once inside the cell, this newly available L-cysteine can participate in the synthesis of glutathione.

It is important to note that in the absence of extracellular L-cystine, D-cysteine supplementation has a limited effect on intracellular glutathione levels, highlighting the dependency of its action on this exchange mechanism.

Another proposed mechanism for D-cysteine's biological activity, particularly in the brain and kidney, involves its conversion to hydrogen sulfide (B99878) (H₂S) by the enzyme D-amino acid oxidase (DAO).[5] H₂S is a gaseous signaling molecule with antioxidant properties.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from key experimental studies investigating the effect of D-cysteine supplementation on intracellular cysteine and glutathione levels.

Table 1: Effect of D-Cysteine on Intracellular Cysteine and Glutathione Levels in Hepa 1-6 Cells under Cystine Deprivation

| Treatment | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) |

| Control | 1.5 ± 0.2 | 30 ± 3 |

| Cystine-free medium | 0.5 ± 0.1 | 10 ± 2 |

| Cystine-free medium + 1 mM L-Cysteine | 2.5 ± 0.3 | 45 ± 5 |

| Cystine-free medium + 1 mM D-Cysteine | 1.0 ± 0.1 | 12 ± 2 |

Data adapted from Homma et al., 2022. Values are presented as mean ± SEM. This data demonstrates that D-cysteine has a minimal effect on raising intracellular glutathione in the absence of extracellular cystine.

Table 2: Time-Course of Intracellular Cysteine and Glutathione Levels in xCT-KO MEFs Supplemented with L-Cysteine or D-Cysteine

| Time (hours) | Treatment | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) |

| 6 | Control | 2.0 ± 0.2 | 40 ± 4 |

| 6 | β-ME-free medium | 0.8 ± 0.1 | 15 ± 2 |

| 6 | β-ME-free medium + 1 mM L-Cysteine | 1.8 ± 0.2 | 35 ± 3 |

| 6 | β-ME-free medium + 1 mM D-Cysteine | 1.7 ± 0.2 | 33 ± 3 |

Data adapted from Homma et al., 2022. xCT-KO MEFs lack the cystine transporter. β-ME is a reducing agent that facilitates cystine uptake. This data shows that in a model of impaired cystine transport, both L- and D-cysteine can restore intracellular cysteine and glutathione levels to a similar extent at an early time point.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is based on the methodology described by Homma et al. (2022).

-

Cell Line: Hepa 1-6 mouse hepatoma cells or xCT-knockout mouse embryonic fibroblasts (MEFs).

-

Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS). The solution should be filter-sterilized before use. For experiments, dilute the stock solution to the desired final concentration (e.g., 1 mM) in the cell culture medium.

-

Treatment:

-

For cystine deprivation studies, replace the standard medium with a custom cystine-free DMEM.

-

Add the prepared this compound solution to the cells at the desired concentration and incubate for the specified duration (e.g., 6, 24, or 48 hours).

-

Include appropriate controls, such as vehicle-treated cells and L-cysteine-treated cells.

-

Measurement of Intracellular Glutathione and Cysteine

A common and reliable method for quantifying intracellular glutathione and cysteine is High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).

-

Deproteinate the cell lysate, for example, by adding an equal volume of 10% metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization (for fluorescent detection):

-

React the thiol groups in the supernatant with a fluorescent labeling reagent such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA).

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) with acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: A fluorescence detector is used to monitor the derivatized thiols.

-

Quantification: A standard curve is generated using known concentrations of glutathione and cysteine to quantify the levels in the samples.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key biochemical pathways involved in glutathione synthesis and the proposed mechanism of action for D-cysteine.

Caption: D-Cysteine's indirect role in glutathione synthesis.

Caption: The glutathione redox cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on intracellular glutathione levels.

Caption: Experimental workflow for D-cysteine studies.

Discussion and Future Directions

The available evidence suggests that this compound can serve as an indirect precursor for glutathione synthesis by facilitating the cellular uptake of L-cysteine. This mechanism holds potential for therapeutic applications where boosting intracellular glutathione is desirable, such as in conditions associated with oxidative stress.

However, several aspects warrant further investigation. The efficiency of the thiol-disulfide exchange reaction in different biological milieus needs to be quantified more precisely. In vivo studies are required to understand the pharmacokinetics and biodistribution of this compound and its impact on glutathione levels in various tissues. A direct comparison of the efficacy of D-cysteine with other glutathione precursors, such as N-acetylcysteine (NAC), in various models would be highly valuable for drug development professionals.

Furthermore, the toxicological profile of D-cysteine, particularly at higher doses and with chronic administration, needs to be thoroughly evaluated. Studies have indicated potential renal toxicity at high concentrations.[6]

Conclusion

This compound represents a novel approach to modulating intracellular glutathione levels. While not a direct precursor, its ability to increase the bioavailability of L-cysteine makes it a subject of significant interest for researchers and drug developers. The in-depth understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is crucial for harnessing its therapeutic potential while ensuring safety and efficacy. Further research is essential to fully elucidate its role and optimize its application in various physiological and pathological contexts.

References

- 1. How to Increase Cellular Glutathione | MDPI [mdpi.com]

- 2. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA synthase suppression activates de novo cysteine synthesis to compensate for cystine and glutathione deprivation during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-cysteine as a selective precursor for inorganic sulfate in the rat in vivo. Effect of D-cysteine on the sulfation of harmol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation [mdpi.com]

- 6. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Racemization of D-Cysteine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous racemization of D-cysteine in vitro. Cysteine is recognized for having one of the fastest spontaneous racemization rates among proteinogenic amino acids.[1] This phenomenon is of critical importance in various fields, including pharmaceutical development, biotechnology, and geochemistry, where the stereochemical integrity of molecules is paramount. This document summarizes the current understanding of D-cysteine racemization, including influencing factors, kinetic data, and detailed experimental protocols for its quantification.

Introduction to Cysteine Racemization

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal quantities of both enantiomers (a racemate). In the context of amino acids, this involves the interconversion of the D- and L-isomers. The racemization of cysteine is particularly notable due to the presence of the thiol (-SH) group, which influences the acidity of the α-carbon proton. The accepted mechanism for this process, especially under neutral to basic conditions, is a base-catalyzed abstraction of the α-proton to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, leading to either the original L-enantiomer or the D-enantiomer.[2]

Factors Influencing the Rate of D-Cysteine Racemization

The rate of D-cysteine racemization is highly sensitive to several environmental factors. Understanding these factors is crucial for controlling or predicting the stereochemical stability of cysteine-containing molecules.

-

pH: The racemization of amino acids is significantly influenced by pH. Base-catalyzed racemization is the predominant mechanism, with the rate increasing as the pH becomes more alkaline. This is due to the increased concentration of hydroxide (B78521) ions, which facilitate the abstraction of the α-proton.

-

Temperature: As with most chemical reactions, the rate of racemization is temperature-dependent. Increased temperature provides the necessary activation energy for the proton abstraction and carbanion formation, thus accelerating the racemization process.

-

Solvent and Ionic Strength: The properties of the solvent, including its polarity and ionic strength, can affect the stability of the transition state and thus the rate of racemization.

-

Presence of Metal Ions: Certain metal ions can catalyze the racemization of amino acids.[2]

Quantitative Data on Cysteine Racemization

While it is widely cited that free cysteine has a high racemization rate, specific kinetic data for the free amino acid in solution is sparse in the readily available literature. However, extensive studies on cysteine residues within peptides and proteins, particularly immunoglobulins (IgG), provide valuable insights into its racemization kinetics under various conditions. It is important to note that these rates may not be directly extrapolated to free D-cysteine, but they serve as the best available proxy.

| Sample Type | pH | Temperature (°C) | Racemization Rate (% D-form/day) | Reference |

| IgG1λ Antibody (LC Cysteine) | 7.0 | 37 | 0.08 | [3] |

| IgG1λ Antibody (LC Cysteine) | 8.0 | 37 | 0.51 | [3] |

| IgG1 Antibody (HC Cysteine 220) | 9.0 | 50 | Enhanced Rate (Specific value not provided) | |

| Casein | Alkaline (0.1N NaOH) | 65 | Fast initial rate, decreases after ~1 hr | [4] |

Experimental Protocols for Measuring Cysteine Racemization

The determination of D- and L-cysteine ratios is essential for quantifying racemization. This typically involves chiral separation techniques followed by detection.

General Experimental Workflow for Racemization Study

The following workflow outlines a general procedure for studying the spontaneous racemization of D-cysteine in vitro.

Caption: General workflow for an in vitro D-cysteine racemization study.

Detailed Protocol for Chiral Derivatization and HPLC Analysis

This protocol is adapted from methods used for determining the enantiomeric composition of cysteine residues in peptides.[5]

Objective: To quantify the amounts of D- and L-cysteine in a sample.

Materials:

-

Sample containing cysteine

-

Performic acid (for oxidation of cysteine to cysteic acid)

-

6 M HCl (for hydrolysis)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

1 M NaHCO₃

-

2 M HCl

-

Mobile phase for HPLC (e.g., triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile (B52724) gradient)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Oxidation: Cysteine and cystine residues are first oxidized to the more stable cysteic acid by treatment with performic acid.

-

Hydrolysis: The sample is then hydrolyzed in 6 M HCl at an elevated temperature (e.g., 110°C) for a specified time (e.g., 24 hours) to break down any peptides and release the amino acids.

-

Derivatization:

-

The dried hydrolysate is dissolved in 1 M NaHCO₃.

-

A solution of Marfey's reagent in acetone is added.

-

The mixture is incubated (e.g., at 40°C for 1 hour) to allow the derivatization reaction to complete.

-

The reaction is quenched by the addition of 2 M HCl.

-

-

HPLC Analysis:

-

The derivatized sample is injected into the HPLC system.

-

The diastereomeric derivatives of D- and L-cysteic acid are separated on the reversed-phase column using a suitable gradient elution.

-

Detection is typically performed at 340 nm.

-

-

Quantification: The peak areas of the D- and L-cysteic acid derivatives are integrated, and the ratio is calculated to determine the extent of racemization.

Signaling Pathways and Logical Relationships

The racemization of cysteine is a chemical process rather than a biological signaling pathway. The logical relationship of factors influencing the rate can be visualized as follows:

Caption: Factors and mechanism leading to increased cysteine racemization.

Conclusion

The spontaneous racemization of D-cysteine is a significant chemical process with implications for drug stability and biological research. The rate of this process is highly dependent on environmental conditions, particularly pH and temperature. While quantitative data for free D-cysteine is limited, studies on peptide-bound cysteine provide a strong indication of its reactivity. The experimental protocols outlined in this guide offer a robust framework for quantifying cysteine racemization, enabling researchers to assess and control the stereochemical integrity of cysteine-containing molecules in their work. Further research is warranted to establish a comprehensive kinetic profile for the racemization of free D-cysteine under a variety of in vitro conditions.

References

- 1. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Kinetics of Racemization of Amino Acid Residues in Casein | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Emerging Role of D-Cysteine in the Mammalian Brain: An Endogenous Regulator of Neural Development and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Historically relegated to the realm of "unnatural" stereoisomers, D-amino acids are now recognized as critical signaling molecules within the mammalian central nervous system. This technical guide focuses on the endogenous presence, regulation, and multifaceted functions of D-cysteine, an amino acid with a rapid spontaneous racemization rate. Recent discoveries have illuminated its significant, developmentally regulated concentrations in the brain and its pivotal role in neurogenesis. This document provides a comprehensive overview of the current understanding of D-cysteine metabolism, its signaling pathways, and the analytical methodologies used for its investigation. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to facilitate further research. Furthermore, signaling and metabolic pathways are visualized using diagrams to provide a clear conceptual framework for researchers and professionals in drug development.

Endogenous Presence and Distribution of D-Cysteine

Contrary to earlier assumptions, D-cysteine is endogenously present in the mammalian brain.[1][2][3][4][5] Its concentration is subject to remarkable developmental regulation, being highly enriched in the embryonic brain and declining significantly in the adult brain.[1][2][3][4]

Table 1: Quantitative Data on D-Cysteine Concentrations

| Tissue/Fluid | Species | Condition | D-Cysteine Concentration | Reference |

| Brain | Mouse | Embryonic Day 9.5 (E9.5) | ~4.5 mM | [3] |

| Brain | Mouse | Adult | ~50 µM | [1][3] |

| Cerebrospinal Fluid | Human | Adult | ~79 µM | [1][3] |

| Brain | Mouse | Adult SR Knockout (SR-/-) | ~10 µM (80% reduction) | [3][5] |

| Brain White Matter | Human | Adult | Significantly higher than gray matter |

The regional distribution of D-cysteine in the adult brain shows enrichment in forebrain areas like the prefrontal cortex and hippocampus, which mirrors the localization of serine racemase (SR), a key biosynthetic enzyme.[3][5] Conversely, its distribution is reciprocal to that of D-amino acid oxidase (DAAO), its primary catabolic enzyme.[3][5]

Metabolism and Regulation of D-Cysteine

The levels of D-cysteine in the brain are tightly controlled by the interplay of its synthesis and degradation.

Biosynthesis

The primary enzyme implicated in the synthesis of D-cysteine from L-cysteine is serine racemase (SR) .[2][3][4][5][6] SR was initially identified for its role in producing D-serine, a co-agonist of the NMDA receptor. However, studies have shown that SR also possesses cysteine racemase activity.[5] Evidence for this includes the significant reduction of D-cysteine levels in the brains of SR knockout mice.[3][5]

Degradation

D-cysteine is primarily degraded by D-amino acid oxidase (DAAO) .[3][5][6] DAAO converts D-cysteine to 3-mercaptopyruvate (B1229277) (3MP), which can then be further metabolized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule.[6][7][8] The expression of DAAO is low in the prenatal brain and increases with age, which correlates with the observed decrease in D-cysteine levels during development.[6]

Physiological Roles and Signaling Pathways

D-cysteine exerts significant biological effects, particularly during brain development, by modulating intracellular signaling cascades.

Regulation of Neural Progenitor Cell Proliferation

A primary function of D-cysteine is the inhibition of neural progenitor cell (NPC) proliferation.[1][2][3][4] This effect is specific to D-cysteine, as neither L-cysteine nor D-serine replicate this action.[1][2][4] D-cysteine's anti-proliferative effect is mediated through the Akt-FoxO signaling axis .[1][3][5] It inhibits the phosphorylation of Akt, which in turn leads to the disinhibition (activation) of the transcription factors FoxO1 and FoxO3a.[1][3][5][9] Activated FoxO transcription factors are known negative regulators of cell proliferation.[5]

Interaction with MARCKS

An unbiased proteomic screen identified the myristoylated alanine-rich C-kinase substrate (MARCKS) as a putative binding partner for D-cysteine.[2][4][5] MARCKS is a protein involved in regulating the actin cytoskeleton, cell motility, and mitogenesis. D-cysteine is proposed to bind to MARCKS, inhibiting its phosphorylation by protein kinase C (PKC).[5][9] This inhibition may prevent MARCKS from detaching from the plasma membrane, thereby sequestering phosphatidylinositol 4,5-bisphosphate (PIP₂) and preventing its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a crucial step for Akt activation.[5]

Production of Hydrogen Sulfide (H₂S)

As a substrate for DAAO, D-cysteine is a precursor for H₂S, a neuromodulator that can enhance N-methyl-D-aspartate (NMDA) receptor-mediated currents.[10] However, the antiproliferative effects of D-cysteine in NPCs appear to be independent of H₂S production.[3][5] The tissue-specific expression of DAAO, particularly in the cerebellum, suggests that D-cysteine may serve as a selective H₂S donor in specific brain regions.[7]

Experimental Protocols

The detection and quantification of D-cysteine require specialized analytical techniques due to the presence of its more abundant L-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for separating and quantifying stereoisomers.[3][5]

Principle: Cysteine enantiomers in a tissue lysate are first derivatized with a fluorescent labeling agent that reacts with the free thiol group. The derivatized mixture is then injected into an HPLC system equipped with a chiral column, which differentially retains the D- and L-enantiomers, allowing for their separation and subsequent quantification by a fluorescence detector.

Detailed Methodology:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules. The homogenate is then centrifuged to obtain a clear supernatant.

-

Fluorescent Labeling: The supernatant is neutralized, and the free thiol groups of cysteine are labeled by incubation with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) in the presence of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure all cysteine is in its reduced form.[3][5]

-

Chiral Separation: The labeled sample is injected onto a chiral HPLC column (e.g., a teicoplanin-based CHIROBIOTIC T column).[3][5]

-

Elution: The enantiomers are separated using an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or ethanol) and an aqueous buffer.

-

Detection: The eluted, fluorescently labeled D- and L-cysteine are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the ABD-F label.

-

Quantification: The concentration of D-cysteine is determined by comparing its peak area to a standard curve generated from known concentrations of D-cysteine.

Stereospecific Luciferase Assay

This is a high-throughput and sensitive method for the relative quantification of D-cysteine.[2][3][4]

Principle: The assay is based on the chemical reaction where D-cysteine specifically conjugates with cyano-hydroxy-benzothiazole to form D-luciferin. In the presence of ATP and firefly luciferase, D-luciferin is oxidized, emitting bioluminescence that is directly proportional to the initial D-cysteine concentration. The L-enantiomer does not participate in this reaction, ensuring stereospecificity.

Detailed Methodology:

-

Sample Preparation: Tissue lysates are prepared as described for the HPLC method.

-

Reaction Mixture: A reaction buffer is prepared containing cyano-hydroxy-benzothiazole, a base, and a reducing agent.

-

Incubation: The tissue lysate is added to the reaction mixture and incubated to allow the formation of D-luciferin from any D-cysteine present.

-

Bioluminescence Measurement: A solution containing firefly luciferase and ATP is added to the reaction.

-

Detection: The resulting bioluminescence is immediately measured using a luminometer.

-

Quantification: Relative levels of D-cysteine are determined by comparing the luminescence signal of the sample to that of a standard curve of known D-cysteine concentrations.

Implications for Drug Development and Future Research

The discovery of endogenous D-cysteine and its role in regulating fundamental neurodevelopmental processes opens new avenues for therapeutic intervention.

-

Neurological Disorders: Given its role in NPC proliferation and corticogenesis, dysregulation of D-cysteine signaling could be implicated in neurodevelopmental disorders such as schizophrenia and autism.[9] Further investigation into D-cysteine levels and metabolism in these conditions is warranted.

-

Therapeutic Potential: The pathway for H₂S production from D-cysteine presents therapeutic opportunities. D-cysteine administration may offer a tissue-specific method to deliver H₂S, which has shown neuroprotective effects in models of oxidative stress and ischemia-reperfusion injury.[8]

-

Drug Targets: The enzymes responsible for D-cysteine metabolism, SR and DAAO, represent potential drug targets for modulating D-cysteine levels for therapeutic benefit.

Future research should focus on further elucidating the molecular mechanisms of D-cysteine action, identifying its transporters, and exploring its role in the adult brain, including in neurogenic niches and in the context of neurodegenerative diseases. The development of more advanced, non-invasive imaging techniques will be crucial for studying the dynamics of D-cysteine in real-time within the living brain.

References

- 1. pnas.org [pnas.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New roles for cysteine and transsulfuration enzymes: production of H2S, a neuromodulator and smooth muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Cysteine Hydrochloride in Cellular Models: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine (B559563), the D-enantiomer of the proteogenic amino acid L-cysteine, has emerged as a molecule of significant interest in cellular biology and pharmacology. Traditionally viewed as less biologically relevant than its L-counterpart, recent research has unveiled specific and potent mechanisms of action of D-cysteine hydrochloride in various cellular models. This technical guide provides an in-depth exploration of these mechanisms, focusing on its role in regulating cell proliferation, inducing cytotoxicity in cancer cells, and providing neuroprotection through hydrogen sulfide (B99878) (H₂S) production. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of D-cysteine.

Core Mechanisms of Action

This compound exerts its effects through several distinct, and sometimes cell-type specific, mechanisms. The primary pathways identified include the modulation of intracellular signaling cascades, direct enzymatic inhibition, and its role as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide.

Regulation of Neural Progenitor Cell Proliferation

In the developing mammalian brain, D-cysteine acts as an endogenous negative regulator of neural progenitor cell (NPC) dynamics.[1][2] Its primary mechanism in this context involves the inhibition of growth factor signaling.

Signaling Pathway:

D-cysteine has been shown to inhibit the proliferation of cultured mouse embryonic neural progenitor cells by approximately 50%.[1][3] This anti-proliferative effect is not observed with L-cysteine or D-serine.[1] The signaling cascade proceeds as follows:

-

Inhibition of Akt Signaling: D-cysteine dose-dependently inhibits the phosphorylation of Akt (also known as Protein Kinase B) at Thr308 and Ser473 in NPCs stimulated with growth factors.[1]

-

Activation of FoxO Transcription Factors: The inhibition of Akt leads to the disinhibition (activation) of the transcription factors FoxO1 and FoxO3a.[1][3] Akt normally phosphorylates and inactivates FoxO proteins, sequestering them in the cytoplasm. When Akt is inhibited, dephosphorylated FoxO proteins translocate to the nucleus.

-

Regulation of Target Genes: In the nucleus, FoxO1 and FoxO3a act as negative regulators of NPC proliferation.[1]

Experimental Protocol: Immunoblotting for Akt and FoxO Phosphorylation

A detailed methodology for assessing the phosphorylation status of Akt and FoxO proteins in response to D-cysteine treatment in NPCs is as follows:

-

Cell Culture and Treatment: Culture mouse embryonic neural progenitor cells in appropriate media. Starve the cells of growth factors to synchronize them. Pre-treat the cells with varying concentrations of this compound for 1 hour. Stimulate the cells with a growth factor supplement.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phospho-Akt (Thr308 and Ser473), total Akt, phospho-FoxO1, and total FoxO1. Following primary antibody incubation, wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]

Selective Cytotoxicity in Cancer Cells

D-cysteine exhibits selective cytotoxicity towards cancer cells that overexpress the cystine/glutamate antiporter xCT (SLC7A11/CD98).[4][5] This transporter is responsible for the uptake of L-cystine, which is crucial for the synthesis of the antioxidant glutathione (B108866) (GSH), thereby protecting cancer cells from oxidative stress.

Mechanism of Action:

-

Selective Uptake: D-cysteine is selectively imported into cancer cells via the xCT antiporter.[4][5]

-

Inhibition of NFS1: Once inside the cell, D-cysteine specifically inhibits the mitochondrial cysteine desulfurase NFS1.[4] NFS1 is a key enzyme in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in critical cellular processes. The inhibitory action is due to steric constraints imposed by the D-enantiomer, which block sulfur mobilization.[4]

-

Disruption of Fe-S Cluster-Dependent Functions: The inhibition of NFS1 leads to a cascade of downstream effects, including:

-

Impaired mitochondrial respiration.

-

Disrupted nucleotide metabolism.

-

Compromised maintenance of genome integrity, leading to DNA damage.

-

Decreased oxygen consumption.

-

Cell cycle arrest.[4]

-

This multifaceted disruption of cellular homeostasis ultimately leads to a reduction in cancer cell proliferation and tumor growth.[4]

Production of Hydrogen Sulfide (H₂S) and Neuroprotection

D-cysteine serves as a substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, including neuroprotection.[6][7] This pathway is distinct from the primary H₂S production routes that utilize L-cysteine.